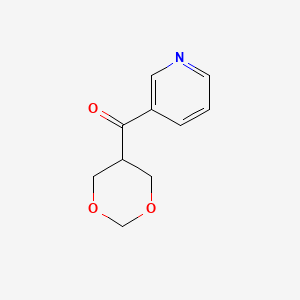
1,3-Dioxan-5-yl 3-pyridyl ketone
カタログ番号 B1625414
分子量: 193.2 g/mol
InChIキー: AXYFGZWOQMDXSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04376860
Procedure details


A 48.4 g. portion of 3-acetylpyridine was combined with 60 g. of paraformaldehyde and 200 ml. of glacial acetic acid, and to the mixture was added, dropwise with stirring, 86 g. of boron trifluoride etherate. The mixture was then heated, and was stirred under reflux for 4 hours. The reaction was cooled and the volatile materials were evaporated under vacuum to obtain 60 g. of an oily yellow solid, which was crystallized by the addition of water. The solids were separated by filtration, washed with water and dried to obtain 25 g. of the desired product, m.p. 91°-100°.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH2:10]=[O:11].B(F)(F)F.C[CH2:17][O:18][CH2:19]C>C(O)(=O)C>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:1]([CH:2]2[CH2:10][O:11][CH2:19][O:18][CH2:17]2)=[O:3])[CH:5]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
dropwise with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile materials were evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 60 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of an oily yellow solid, which was crystallized by the addition of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 25 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C(=O)C1COCOC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

